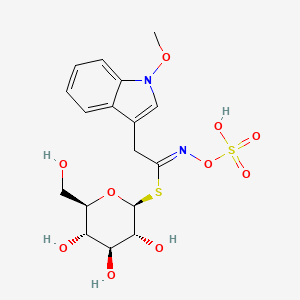

Neoglucobrassicin

Description

structure in first source

Properties

CAS No. |

5187-84-8 |

|---|---|

Molecular Formula |

C17H22N2O10S2 |

Molecular Weight |

478.5 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(1-methoxyindol-3-yl)-N-sulfooxyethanimidothioate |

InChI |

InChI=1S/C17H22N2O10S2/c1-27-19-7-9(10-4-2-3-5-11(10)19)6-13(18-29-31(24,25)26)30-17-16(23)15(22)14(21)12(8-20)28-17/h2-5,7,12,14-17,20-23H,6,8H2,1H3,(H,24,25,26)/t12-,14-,15+,16-,17+/m1/s1 |

InChI Key |

PKKMITFKYRCCOL-CMZRPVNOSA-N |

Isomeric SMILES |

CON1C=C(C2=CC=CC=C21)C/C(=N\OS(=O)(=O)O)/SC3C(C(C(C(O3)CO)O)O)O |

Canonical SMILES |

CON1C=C(C2=CC=CC=C21)CC(=NOS(=O)(=O)O)SC3C(C(C(C(O3)CO)O)O)O |

melting_point |

175°C |

physical_description |

Solid |

Synonyms |

neoglucobrassicin nGBS cpd |

Origin of Product |

United States |

Foundational & Exploratory

Neoglucobrassicin: A Technical Guide to its Discovery, Isolation, and Analysis in Brassica

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoglucobrassicin, a prominent indole glucosinolate found in Brassica vegetables, stands as a molecule of significant interest within the scientific community. First identified as a derivative of its parent compound, glucobrassicin, neoglucobrassicin and its hydrolysis products are implicated in a range of biological activities, including potential anticancer effects and the modulation of critical cellular signaling pathways.[1][2] This technical guide provides an in-depth overview of the discovery, isolation, and quantitative analysis of neoglucobrassicin from Brassica species, offering detailed experimental protocols and data to support further research and development.

Discovery and Distribution

The discovery of neoglucobrassicin followed the initial isolation of glucobrassicin from Brassica plants.[1] As researchers delved deeper into the chemical composition of these vegetables, a second, structurally similar compound was identified and named neoglucobrassicin (1-methoxy-3-indolylmethyl-glucosinolate).[1][3] It is one of several known derivatives of glucobrassicin.[1]

Neoglucobrassicin is found alongside other glucosinolates in a variety of Brassica species, though its concentration can vary significantly between different species and even cultivars.[4][5][6] For instance, it has been identified in Chinese cabbage (Brassica rapa ssp. pekinensis), where it can be one of the predominant individual glucosinolates in certain cultivars.[4] It has also been detected in arugula (Eruca vesicaria subsp. sativa), various cultivars of Brassica rapa, and Brassica napus.[7][8]

Quantitative Data on Neoglucobrassicin Content

The concentration of neoglucobrassicin in Brassica vegetables is influenced by genetic factors, growing conditions, and post-harvest handling. The following tables summarize quantitative data from various studies, providing a comparative look at neoglucobrassicin levels in different Brassica species and cultivars.

| Brassica Species/Cultivar | Plant Part | Neoglucobrassicin Content (μmol/100 g FW) | Reference |

| Brassica rapa (Vegetable Turnip) | Leaves | Low | [5][6] |

| Brassica rapa (Turnip Greens) | Leaves | Low | [5][6] |

| Brassica rapa (Wutacai) | Leaves | Low | [5][6] |

| Brassica rapa (Komatsuna) | Leaves | Low | [5][6] |

| Brassica rapa (Yellow Sarson) | Leaves | Low | [5][6] |

| Brassica napus | Leaves, Tops, Seeds | Present | [7] |

| Brassica rapa | Leaves, Tops, Seeds | Present | [7] |

FW: Fresh Weight

| Brassica Species | Total Glucosinolate Content | Notes | Reference |

| Brassica rapa (Vegetable Turnip) | 361 µmol/100 g FW (Highest) | Indolyl glucosinolates (including neoglucobrassicin) generally low. | [5][6] |

| Brassica rapa (Turnip Greens) | 20.8 µmol/100 g FW (Lowest) | Indolyl glucosinolates (including neoglucobrassicin) generally low. | [5][6] |

| Brassica rapa (Wutacai) | 22.6 µmol/100 g FW (Lowest) | Indolyl glucosinolates (including neoglucobrassicin) generally low. | [5][6] |

| Chinese Cabbage (B. pekinensis) 'zaoshuwuhao' | 14 to 35 mg/100 g FW | Neoglucobrassicin is a predominant individual glucosinolate. | [4] |

| Turnip (B. rapifera) | 100 to 130 mg/100 g FW | [4] | |

| Purple Cai-tai (B. chinensis var. purpurea) | 50 to 70 mg/100 g FW | [4] | |

| Choy-sum (B. chinensis var. utilis) | 14 to 35 mg/100 g FW | [4] | |

| Pakchoi (B. chinensis var. communis) | 14 to 35 mg/100 g FW | [4] |

Experimental Protocols

Accurate quantification and isolation of neoglucobrassicin rely on robust and validated experimental protocols. The following sections detail the methodologies for extraction and analysis.

Glucosinolate Extraction from Brassica Tissue

The initial and critical step in neoglucobrassicin analysis is the extraction of intact glucosinolates from the plant matrix while preventing their enzymatic degradation by myrosinase.

Method 1: Boiling Methanol Extraction

This is a widely used method for inactivating myrosinase.[9]

-

Sample Preparation: Freeze-dry fresh plant material to a constant weight and grind it into a fine powder.[10][11]

-

Extraction:

-

Weigh approximately 50-100 mg of the freeze-dried powder into a 2 mL reaction tube.[11]

-

Add two small metal balls (3 mm diameter) to act as boiling retardants.[11]

-

Add a pre-heated mixture of 70% methanol in water.[11] The extraction is often carried out at 75°C.[12]

-

Vortex the sample and incubate at a high temperature (e.g., 75°C) for a specified time (e.g., 10-20 minutes) to ensure myrosinase inactivation.[12][13]

-

Centrifuge the sample to pellet the solid material.

-

Collect the supernatant containing the extracted glucosinolates.

-

A second extraction of the pellet can be performed to maximize yield.[12]

-

Method 2: Cold Methanol Extraction

This method has been shown to be as effective as boiling methanol extraction for many glucosinolates and is less hazardous.[9][10]

-

Sample Preparation: Lyophilize (freeze-dry) and macerate the plant material.[14]

-

Extraction:

Purification and Desulfation for HPLC Analysis

For analysis by High-Performance Liquid Chromatography (HPLC) with UV detection, the extracted glucosinolates are typically purified and desulfated.

-

Ion-Exchange Chromatography:

-

The crude methanol extract is loaded onto an anion-exchange column (e.g., DEAE-Sephadex).[11]

-

The column is washed to remove impurities.

-

-

Desulfation:

-

A purified sulfatase solution is applied to the column to cleave the sulfate group from the glucosinolates, converting them to their desulfo-analogs.[11]

-

-

Elution:

Analytical Quantification

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a UV or photodiode array (PDA) detector is a standard method for the quantification of desulfoglucosinolates.[11][15]

-

Column: A reversed-phase C18 column is commonly used.[16]

-

Mobile Phase: A gradient of water and acetonitrile is typically employed for separation.[16]

-

Detection: Detection is usually performed at 229 nm.[12][16]

-

Quantification: Quantification is achieved by comparing the peak areas of the samples to those of a known standard, such as sinigrin or by using response factors for individual glucosinolates.[11][16]

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method allows for the direct analysis of intact glucosinolates with high sensitivity and selectivity.[13][17][18]

-

Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective for separating these polar compounds.[17]

-

Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is typically used.[18] Multiple Reaction Monitoring (MRM) mode provides high specificity for quantification.[17][19]

Biosynthesis and Signaling Pathways

Neoglucobrassicin Biosynthesis

Neoglucobrassicin, like all indole glucosinolates, is biosynthesized from the amino acid tryptophan.[1][20] The pathway involves a series of enzymatic steps, including chain elongation, formation of the core glucosinolate structure, and secondary modifications.[20]

Caption: Biosynthetic pathway of neoglucobrassicin from chorismic acid.

Myrosinase-Mediated Hydrolysis and Signaling

When Brassica plant tissue is damaged, myrosinase comes into contact with glucosinolates, catalyzing their hydrolysis.[3] This process releases an unstable aglycone, which then rearranges to form various breakdown products, including isothiocyanates, nitriles, and indoles.[3] The breakdown products of neoglucobrassicin have been shown to interact with cellular signaling pathways, notably inhibiting the activation of Nrf2 target genes that are typically stimulated by the hydrolysis products of other glucosinolates like glucoraphanin.[21][22] This inhibition is mediated through the Aryl Hydrocarbon Receptor (AhR)/Xenobiotic Responsive Element (XRE) pathway.[21]

Caption: Hydrolysis of neoglucobrassicin and subsequent signaling pathway.

Conclusion

Neoglucobrassicin is a key bioactive compound in Brassica vegetables with a complex biosynthesis and significant impact on cellular signaling. The methodologies outlined in this guide provide a robust framework for the accurate extraction, purification, and quantification of neoglucobrassicin. A thorough understanding of its distribution, chemistry, and biological activity is crucial for researchers in nutrition, pharmacology, and plant science, and will undoubtedly pave the way for novel applications in human health and disease prevention. The provided data and protocols serve as a valuable resource for professionals seeking to explore the full potential of this intriguing natural product.

References

- 1. Glucobrassicin - Wikipedia [en.wikipedia.org]

- 2. CAS 5187-84-8: Neoglucobrassicin | CymitQuimica [cymitquimica.com]

- 3. Frontiers | Bioavailability of Glucosinolates and Their Breakdown Products: Impact of Processing [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. research.wur.nl [research.wur.nl]

- 6. researchgate.net [researchgate.net]

- 7. New vegetable varieties of Brassica rapa and Brassica napus with modified glucosinolate content obtained by mass selection approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchwithrutgers.com [researchwithrutgers.com]

- 9. mdpi.com [mdpi.com]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. gcirc.org [gcirc.org]

- 13. mdpi.com [mdpi.com]

- 14. idosi.org [idosi.org]

- 15. mdpi.com [mdpi.com]

- 16. Measurement of glucosinolates in Brassicaceae vegetables grown in Japan [jstage.jst.go.jp]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Determination of 18 Intact Glucosinolates in Brassicaceae Vegetables by UHPLC-MS/MS: Comparing Tissue Disruption Methods for Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Glucosinolate metabolism, functionality and breeding for the improvement of Brassicaceae vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Breakdown products of neoglucobrassicin inhibit activation of Nrf2 target genes mediated by myrosinase-derived glucoraphanin hydrolysis products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

A Technical Guide to the Neoglucobrassicin Biosynthesis Pathway in Plants

Audience: Researchers, scientists, and drug development professionals.

Abstract: Glucosinolates (GSLs) are a significant class of plant secondary metabolites, primarily found in the Brassicaceae family, that play crucial roles in plant defense. Upon tissue damage, they are hydrolyzed by the enzyme myrosinase into biologically active compounds, including isothiocyanates and indoles. Neoglucobrassicin (1-methoxy-glucobrassicin), an indole glucosinolate, and its precursor, glucobrassicin, are derived from the amino acid tryptophan. The biosynthesis of these compounds involves a multi-step enzymatic pathway that is tightly regulated by developmental and environmental cues. This technical guide provides an in-depth overview of the core neoglucobrassicin biosynthesis pathway, quantitative data, detailed experimental protocols for its analysis, and visual representations of the involved molecular and experimental processes.

The Core Biosynthesis Pathway

The biosynthesis of neoglucobrassicin is a multi-stage process that begins with the precursor amino acid, L-tryptophan. The pathway can be broadly divided into three phases: (1) formation of the core glucosinolate structure from tryptophan, (2) side-chain modification of the precursor indole glucosinolate (glucobrassicin), and (3) final sulfation.

The initial steps are shared with the biosynthesis of other indole-derived compounds, including the plant hormone auxin, establishing a critical metabolic branch point.[1][2] The key enzymatic conversions are detailed below.

-

Conversion of Tryptophan to Indole-3-acetaldoxime (IAOx): The pathway is initiated by the conversion of L-tryptophan to indole-3-acetaldoxime (IAOx). This reaction is catalyzed by cytochrome P450 enzymes of the CYP79B family, specifically CYP79B2 and CYP79B3 in Arabidopsis thaliana.[3][4][5] These enzymes are functionally redundant and represent the first committed step in indole glucosinolate biosynthesis.[1][5]

-

Conversion of IAOx to 1-aci-nitro-2-indolyl-ethane: The IAOx intermediate is then metabolized by another cytochrome P450, CYP83B1 (also known as SUR2).[2][6] This enzyme converts IAOx into a reactive aci-nitro intermediate.[1][5]

-

Formation of the S-alkylthiohydroximate: The aci-nitro compound is conjugated to a thiol-containing donor, such as cysteine, in a reaction involving a glutathione S-transferase (GST).[5]

-

Cleavage to Thiohydroximate: A C-S lyase, SUPERROOT1 (SUR1), cleaves the conjugate to form a thiohydroximate.[2][7][8]

-

Glycosylation: The thiohydroximate is then glycosylated by a UDP-glucose:thiohydroximate S-glucosyltransferase, UGT74B1, which adds a glucose molecule to form desulfoglucobrassicin.[7][8][9]

-

Sulfation: The final step in the formation of the core glucosinolate structure is the sulfation of desulfoglucobrassicin by sulfotransferases (SOTs), such as SOT16 and SOT17, to produce glucobrassicin.[6][10][11]

-

Methoxylation to Neoglucobrassicin: Glucobrassicin serves as the direct precursor to neoglucobrassicin. The side chain of glucobrassicin is modified by members of the cytochrome P450 family CYP81F, which leads to the formation of hydroxy-indol-3-ylmethyl GSL.[12] This intermediate is then methylated by an O-methyltransferase to form neoglucobrassicin (1-methoxy-indol-3-ylmethyl GSL).[12]

References

- 1. Trp-dependent auxin biosynthesis in Arabidopsis: involvement of cytochrome P450s CYP79B2 and CYP79B3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. klpmp.ibcas.ac.cn [klpmp.ibcas.ac.cn]

- 3. biorxiv.org [biorxiv.org]

- 4. Modulation of CYP79 Genes and Glucosinolate Profiles in Arabidopsis by Defense Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glucobrassicin - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Membrane Proteomics of Arabidopsis Glucosinolate Mutants cyp79B2/B3 and myb28/29 [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of Glucosinolate Content and Metabolism Related Genes in Different Parts of Chinese Flowering Cabbage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Arabidopsis glucosyltransferase UGT74B1 functions in glucosinolate biosynthesis and auxin homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Crystal structure of Arabidopsis thaliana sulfotransferase SOT16 involved in glucosinolate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 12. mdpi.com [mdpi.com]

The Role of Neoglucobrassicin in Plant Defense: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plants, as sessile organisms, have evolved a sophisticated arsenal of chemical defenses to protect themselves from a myriad of threats, including herbivorous insects and pathogenic microorganisms. Among these defenses, secondary metabolites play a pivotal role. Glucosinolates, a class of nitrogen- and sulfur-containing secondary metabolites predominantly found in the order Brassicales, are a cornerstone of this chemical defense system. Neoglucobrassicin, an indole glucosinolate derived from the amino acid tryptophan, is a key player in this defense strategy. This technical guide provides a comprehensive overview of the function of neoglucobrassicin in plant defense mechanisms, detailing its biosynthesis, modes of action, and the intricate signaling networks that regulate its production.

Biosynthesis of Neoglucobrassicin

The biosynthesis of neoglucobrassicin is a multi-step process that begins with the amino acid tryptophan. The core pathway involves the conversion of tryptophan to indole-3-acetaldoxime (IAOx), a critical branching point for the synthesis of various indole-containing compounds, including auxin and other indole glucosinolates.[1] The key enzymes involved in the conversion of tryptophan to IAOx are cytochrome P450 monooxygenases, specifically CYP79B2 and CYP79B3 in Arabidopsis thaliana.[2][3] Subsequently, a series of enzymatic reactions, including glucosylation and sulfation, lead to the formation of the parent indole glucosinolate, glucobrassicin. Neoglucobrassicin (N-methoxy-glucobrassicin) is then formed through a modification of the indole ring of glucobrassicin.

The regulation of neoglucobrassicin biosynthesis is tightly controlled by a network of transcription factors, primarily from the MYB family. In Arabidopsis, MYB34, MYB51, and MYB122 are key positive regulators of indole glucosinolate biosynthesis, directly or indirectly activating the expression of biosynthetic genes like CYP79B2 and CYP79B3.[2][3][4][5]

Caption: Simplified biosynthesis pathway of neoglucobrassicin.

The "Mustard Oil Bomb": Activation of Neoglucobrassicin Defense

Neoglucobrassicin, in its intact form, is biologically inactive. Its defensive properties are unleashed through a process often referred to as the "mustard oil bomb." This system relies on the spatial separation of glucosinolates and the enzyme myrosinase (a β-thioglucosidase) within the plant tissues. Upon tissue damage, such as that caused by herbivore feeding or pathogen invasion, myrosinase comes into contact with neoglucobrassicin, catalyzing its hydrolysis.[6]

This hydrolysis releases an unstable aglycone, which then spontaneously rearranges to form a variety of biologically active compounds, primarily isothiocyanates, nitriles, and thiocyanates. The specific products formed depend on factors such as pH, the presence of specifier proteins, and the structure of the glucosinolate side chain. For neoglucobrassicin, the primary hydrolysis products include indole-3-carbinol (I3C) and indole-3-acetonitrile (IAN).[7] These breakdown products are the true effectors of the plant's defense.

References

- 1. Frontiers | The multifarious role of callose and callose synthase in plant development and environment interactions [frontiersin.org]

- 2. Regulation of Pathogen-Triggered Tryptophan Metabolism in Arabidopsis thaliana by MYB Transcription Factors and Indole Glucosinolate Conversion Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. MYB34, MYB51, and MYB122 distinctly regulate indolic glucosinolate biosynthesis in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Flower vs. Leaf Feeding by Pieris brassicae: Glucosinolate-Rich Flower Tissues are Preferred and Sustain Higher Growth Rate - PMC [pmc.ncbi.nlm.nih.gov]

The Bioactive Landscape of Neoglucobrassicin Degradation Products: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Bioactivity of Neoglucobrassicin Degradation Products

Neoglucobrassicin, an indole glucosinolate found in cruciferous vegetables, undergoes enzymatic hydrolysis by myrosinase to produce a variety of biologically active degradation products. These compounds, most notably indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have garnered significant attention in the scientific community for their potential therapeutic applications. This technical guide provides a comprehensive overview of the bioactivity of neoglucobrassicin degradation products, with a focus on their anticancer, anti-inflammatory, and antioxidant properties. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and drug development efforts.

Neoglucobrassicin and its Degradation Pathway

Neoglucobrassicin itself is biologically inactive. However, upon plant cell damage, the enzyme myrosinase hydrolyzes neoglucobrassicin, leading to the formation of an unstable aglycone. This intermediate spontaneously rearranges to form a variety of breakdown products, including indole-3-carbinol (I3C), indole-3-acetonitrile (IAN), indole-3-carboxaldehyde (I3CA), and the phytoalexin brassinin. In the acidic environment of the stomach, I3C is further converted into a complex mixture of oligomeric products, with 3,3'-diindolylmethane (DIM) being a major and highly bioactive component.[1][2] Another degradation product, neoascorbigen, is formed from the reaction of I3C with ascorbic acid.

Bioactivity of Neoglucobrassicin Degradation Products

The degradation products of neoglucobrassicin exhibit a wide range of biological activities, making them promising candidates for the development of novel therapeutics.

Anticancer Activity

A substantial body of evidence supports the anticancer potential of I3C and DIM.[1][3][4] These compounds have been shown to inhibit the proliferation of various cancer cell lines, induce apoptosis (programmed cell death), and arrest the cell cycle.[3][5] Their mechanisms of action are multifaceted and involve the modulation of multiple signaling pathways critical for cancer cell survival and progression.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer. Several neoglucobrassicin degradation products have demonstrated potent anti-inflammatory effects. DIM, for instance, has been shown to reduce inflammation by regulating signaling pathways such as NF-κB.[6][7][8] Indole-3-carboxaldehyde also exhibits anti-inflammatory properties.[9]

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, contributes to cellular damage and disease. Neoglucobrassicin degradation products, including indole-3-acetonitrile and brassinin, possess antioxidant properties.[10][11] They can directly scavenge free radicals and also activate the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.[12][13]

Quantitative Bioactivity Data

The following tables summarize the available quantitative data on the bioactivity of key neoglucobrassicin degradation products. IC50 values represent the concentration of a compound required to inhibit a specific biological process by 50%.

| Compound | Cell Line | Assay | IC50 Value | Reference |

| Indole-3-carbinol (I3C) | MCF-7 (Breast Cancer) | Growth Inhibition | 55 µM | |

| LNCaP (Prostate Cancer) | Growth Inhibition | 150 µM | ||

| DU145 (Prostate Cancer) | Growth Inhibition | 160 µM | ||

| PC3 (Prostate Cancer) | Growth Inhibition | 285 µM | ||

| Human Melanoma Cells | NEDD4-1 Enzymatic Inhibition | 284 µM | ||

| 3,3'-Diindolylmethane (DIM) | MDA-MB-231 (Breast Cancer) | Cell Viability | 32.1 µmol/L | [2] |

| BxPC-3 (Pancreatic Cancer) | Cell Viability | 25.2 µmol/L | [2] | |

| MCF7 (Breast Cancer) | Cell Viability | 8.61 µg/mL | ||

| MDA-MB-231 (Breast Cancer) | Cell Viability | 10.93 µg/mL | ||

| CCRF-HSB2 (T-ALL) | Proliferation | 7.5 µM | ||

| SUP-T1 (T-ALL) | Proliferation | 13 µM | ||

| Jurkat (T-ALL) | Proliferation | 9.1 µM | ||

| Brassinin | Caco-2 (Colon Cancer) | Anti-proliferative | 8.2 (±1.2) µM (for 1-methoxybrassinin) | |

| Indole-3-carboxaldehyde | BV-2 (Microglia) | Inhibition of LPS-induced NO production | 0.76 µM | [9] |

| HeLa (Cervical Cancer) | Antiproliferative | > 100 µM | [9] |

Note: Quantitative IC50 values for the anticancer, anti-inflammatory, and antioxidant activities of Indole-3-acetonitrile and Neoascorbigen are not widely available in the reviewed literature. However, qualitative studies indicate that indole-3-acetonitrile possesses antioxidant properties, and neoascorbigen exhibits stronger antioxidant activity than ascorbic acid in certain assays.

Key Signaling Pathways Modulated

The bioactivity of neoglucobrassicin degradation products is mediated through their interaction with several key cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Compounds like DIM can inhibit this pathway, thereby reducing inflammation.[8]

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and detoxification genes. Some neoglucobrassicin degradation products can activate this protective pathway.[12]

Apoptosis Signaling Pathways

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. The extrinsic pathway is activated by the binding of death ligands to death receptors on the cell surface, leading to the activation of caspase-8. The intrinsic pathway is triggered by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9. Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell. I3C and DIM can induce apoptosis by modulating the levels of pro- and anti-apoptotic proteins.[3][5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the bioactivity of neoglucobrassicin degradation products.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Test compounds (neoglucobrassicin degradation products)

-

Cell culture medium

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis for Nrf2 Pathway Activation

Western blotting is a technique used to detect specific proteins in a sample. This protocol is designed to assess the activation of the Nrf2 pathway by examining the protein levels of Nrf2 and Keap1.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Nrf2, anti-Keap1, anti-β-actin or anti-GAPDH as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Lysis: Treat cells with the test compound for the desired time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-Nrf2, anti-Keap1, and a loading control antibody) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels. An increase in the Nrf2 protein level and a decrease in the Keap1 level can indicate pathway activation.

Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene Expression

qPCR is a sensitive technique used to measure the expression levels of specific genes. This protocol is designed to quantify the mRNA levels of Nrf2 target genes, such as HMOX1 and NQO1, to assess Nrf2 pathway activation.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (HMOX1, NQO1) and a reference gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Protocol:

-

RNA Extraction: Treat cells with the test compound for the desired time. Extract total RNA from the cells using an RNA extraction kit.

-

RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Reverse transcribe a fixed amount of RNA into complementary DNA (cDNA) using a cDNA synthesis kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and forward and reverse primers for the target and reference genes.

-

qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension).

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene. An increase in the mRNA levels of HMOX1 and NQO1 indicates activation of the Nrf2 pathway.

Conclusion

The degradation products of neoglucobrassicin represent a rich source of bioactive compounds with significant potential for the prevention and treatment of various diseases. Their ability to modulate key signaling pathways involved in cancer, inflammation, and oxidative stress makes them attractive candidates for further investigation and drug development. This technical guide provides a foundation for researchers to explore the therapeutic potential of these natural compounds. The provided experimental protocols and pathway diagrams are intended to serve as a practical resource to accelerate research in this promising field. Further studies are warranted to fully elucidate the mechanisms of action of all neoglucobrassicin degradation products and to evaluate their efficacy and safety in preclinical and clinical settings.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Exploring the Interaction of Indole-3-Acetonitrile with Neuroblastoma Cells: Understanding the Connection with the Serotonin and Dopamine Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of indolyl-3-acetonitrile derivatives and their inhibitory effects on nitric oxide and PGE2 productions in LPS-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CAS 771-51-7: Indole-3-acetonitrile | CymitQuimica [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. In Vitro Activity of Glucosinolates and Their Degradation Products against Brassica-Pathogenic Bacteria and Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indole-3-acetonitrile | 771-51-7 | FI16427 | Biosynth [biosynth.com]

- 10. researchgate.net [researchgate.net]

- 11. Breakdown products of neoglucobrassicin inhibit activation of Nrf2 target genes mediated by myrosinase-derived glucoraphanin hydrolysis products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Human Metabolome Database: Showing metabocard for 3-Indoleacetonitrile (HMDB0006524) [hmdb.ca]

Neoglucobrassicin in Cruciferous Vegetables: A Technical Guide to Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoglucobrassicin, an indole glucosinolate, is a prominent secondary metabolite found in cruciferous vegetables of the Brassicaceae family. Upon enzymatic hydrolysis by myrosinase, it gives rise to bioactive compounds with potential applications in pharmacology and drug development. This technical guide provides an in-depth overview of the natural sources and distribution of neoglucobrassicin in commonly consumed cruciferous vegetables. It further details the analytical methodologies for its quantification and illustrates the key biochemical pathways involved in its biosynthesis and degradation.

Natural Sources and Distribution of Neoglucobrassicin

Neoglucobrassicin is widely distributed among cruciferous vegetables, with its concentration varying significantly depending on the species, cultivar, plant part, and growing conditions.[1][2] The following table summarizes the quantitative data on neoglucobrassicin content in several popular cruciferous vegetables.

Quantitative Data Summary

| Vegetable | Cultivar/Variety | Plant Part | Neoglucobrassicin Content (µmol/g DW) | Neoglucobrassicin Content (mg/100g FW) | Reference(s) |

| Broccoli (Brassica oleracea var. italica) | Not specified | Florets | 0.38 - 0.74 | - | [3] |

| Not specified | Florets | 16.67 | - | [4] | |

| 'Belstar' & 'Fiesta' | Florets | 1.4 - 3.1 | - | [5] | |

| Not specified | Leaves | 5.78 | - | [4] | |

| Not specified | Stems | 1.11 | - | [4] | |

| Cabbage (Brassica oleracea var. capitata) | 'Albatros' & 'Target' | Head | Present (minor) | - | [6] |

| Not specified | Young Shoots | Present | - | [7] | |

| Kale (Brassica oleracea var. acephala) | Various | Leaves | Present | - | [8] |

| 'Coral Prince' | Leaves | Present | - | [9] | |

| 'Sparrow White' | Leaves | Present | - | [9] | |

| Chinese Kale | Stems | Low | - | [10] | |

| Brussels Sprouts (Brassica oleracea var. gemmifera) | Not specified | Buds | Present | - | [11][12] |

Note: DW = Dry Weight, FW = Fresh Weight. Conversion between DW and FW can vary based on the water content of the specific vegetable sample.

Experimental Protocols

The quantification of neoglucobrassicin and other glucosinolates from plant matrices typically involves extraction, purification, and analysis by high-performance liquid chromatography (HPLC).

Sample Preparation and Extraction

This protocol is based on established methods for glucosinolate extraction.[13][14][15]

Materials:

-

Freeze-dryer

-

Grinder/mill

-

70% Methanol (MeOH), pre-heated to 70°C

-

Centrifuge

-

DEAE-Sephadex A-25 or similar anion exchange resin

-

Purified aryl sulfatase (from Helix pomatia) solution

-

Milli-Q or ultrapure water

Procedure:

-

Harvest fresh plant material and immediately freeze in liquid nitrogen to halt enzymatic activity.

-

Lyophilize the frozen samples in a freeze-dryer until a constant weight is achieved.

-

Grind the freeze-dried plant material into a fine powder using a grinder or mill.

-

Weigh approximately 100 mg of the powdered sample into a centrifuge tube.

-

Add 1 mL of pre-heated 70% methanol to the tube.

-

Vortex the mixture vigorously and incubate in a water bath at 70°C for 20 minutes to inactivate myrosinase.

-

Centrifuge the sample at 3000 x g for 10 minutes.

-

Carefully collect the supernatant containing the glucosinolate extract.

Desulfation and Purification

Procedure:

-

Prepare a small column with DEAE-Sephadex A-25 resin.

-

Apply the glucosinolate extract (supernatant) to the column.

-

Wash the column with water to remove interfering compounds.

-

Apply a solution of purified aryl sulfatase to the column and incubate overnight at room temperature. This enzymatic step removes the sulfate group from the glucosinolates, which is necessary for efficient chromatographic separation.

-

Elute the desulfoglucosinolates from the column with Milli-Q water.

-

The eluate is then ready for HPLC analysis.

HPLC Analysis

This protocol is a generalized representation of common HPLC methods for glucosinolate analysis.[13][15][16]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm particle size).

Chromatographic Conditions:

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution: A typical gradient starts with a low percentage of acetonitrile, which is gradually increased to elute the desulfoglucosinolates. A common gradient might be: 0-20 min, 5-30% B; 20-25 min, 30-50% B; 25-30 min, 50-5% B.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 229 nm

-

Quantification: Neoglucobrassicin is identified based on its retention time compared to a purified standard. Quantification is performed by integrating the peak area and comparing it to a standard curve.

Signaling Pathways

Biosynthesis of Neoglucobrassicin

Neoglucobrassicin, as an indole glucosinolate, is biosynthesized from the amino acid tryptophan.[17][18][19] The pathway involves a series of enzymatic conversions, primarily catalyzed by cytochrome P450 enzymes and other transferases.

References

- 1. researchgate.net [researchgate.net]

- 2. Breakdown products of neoglucobrassicin inhibit activation of Nrf2 target genes mediated by myrosinase-derived glucoraphanin hydrolysis products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. irishorganicassociation.ie [irishorganicassociation.ie]

- 6. Ascorbic Acid and Glucosinolate Levels in New Czech Cabbage Cultivars: Effect of Production System and Fungal Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Glucosinolate Induction and Resistance to the Cabbage Moth, Mamestra brassicae, Differs among Kale Genotypes with High and Low Content of Sinigrin and Glucobrassicin [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Glucosinolate and Isothiocyanate Contents of Frozen Broccoli, Brussels Sprouts and a Whole-food Cruciferous Supplement Over Time [starlingscience.com]

- 12. researchgate.net [researchgate.net]

- 13. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 15. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 16. HPLC-Based Method to Evaluate Kinetics of Glucosinolate Hydrolysis by Sinapis alba Myrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Indole Glucosinolate Biosynthesis Limits Phenylpropanoid Accumulation in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Possible Interactions between the Biosynthetic Pathways of Indole Glucosinolate and Auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Neoglucobrassicin: A Key Player in Plant Secondary Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Neoglucobrassicin, an indole glucosinolate, is a prominent secondary metabolite in plants of the Brassicaceae family, including many common vegetables like broccoli, cabbage, and kale.[1][2] As a component of the plant's sophisticated defense system, neoglucobrassicin and its breakdown products play a crucial role in mediating interactions with herbivores and pathogens.[3][4][5][6] Upon tissue damage, neoglucobrassicin is hydrolyzed by the enzyme myrosinase, leading to the formation of a variety of biologically active compounds.[7][8] This guide provides a comprehensive overview of neoglucobrassicin, detailing its biosynthesis, degradation, role in plant defense, and the analytical methods for its study.

Biosynthesis of Neoglucobrassicin

The biosynthesis of neoglucobrassicin originates from the amino acid tryptophan.[1] The pathway involves a series of enzymatic reactions to form the core glucosinolate structure, which is then subject to secondary modifications. The key steps include the conversion of tryptophan to indole-3-acetaldoxime (IAOx) by cytochrome P450 enzymes.[1][9] Subsequently, another cytochrome P450 enzyme catalyzes the formation of an unstable intermediate, 1-aci-nitro-2-indolyl-ethane.[1] The pathway then proceeds through a conjugation step with cysteine, cleavage by a carbon-sulfur lyase, glucosylation to attach a glucose moiety, and finally sulfation to yield neoglucobrassicin.[1]

Degradation of Neoglucobrassicin

When plant tissue is damaged, neoglucobrassicin comes into contact with the enzyme myrosinase (a thioglucosidase), which is stored separately in healthy plant cells.[7][8] Myrosinase hydrolyzes the thioglucosidic bond in neoglucobrassicin, releasing glucose and an unstable aglycone.[8] This aglycone then spontaneously rearranges to form various breakdown products, the nature of which depends on factors like pH and the presence of other proteins.[7][8] The primary and highly unstable product is 1-methoxy-indol-3-ylmethyl isothiocyanate.[1] However, this compound rapidly reacts with water to form 1-methoxy-indole-3-carbinol and thiocyanate ions.[1] Other degradation products can also be formed.[10]

Role in Plant Secondary Metabolism and Defense

Neoglucobrassicin is a key component of the plant's chemical defense system, particularly against chewing insect herbivores.[3][5][6] The levels of neoglucobrassicin and other indole glucosinolates can increase in response to herbivory, a process often mediated by plant defense hormones like jasmonic acid and salicylic acid.[3] For instance, feeding by larvae of the cabbage moth, Mamestra brassicae, has been shown to induce higher levels of neoglucobrassicin in Brassica napus.[3] The breakdown products of neoglucobrassicin are generally toxic or deterrent to generalist herbivores.[4][5][6] However, specialist insects that have adapted to feed on Brassicaceae plants may use these compounds as feeding or oviposition stimulants.[1]

Interaction with Other Cellular Pathways

Recent studies have highlighted the interaction of neoglucobrassicin's breakdown products with cellular pathways in mammals. Notably, the hydrolysis products of neoglucobrassicin have been found to inhibit the activation of Nrf2 target genes, which are involved in the cellular antioxidant response.[11][12] This inhibition is mediated through the aryl hydrocarbon receptor (AhR)/xenobiotic responsive element (XRE) pathway.[11][12] This finding suggests a potential negative crosstalk between the AhR/XRE and the Nrf2/ARE pathways, which has implications for dietary recommendations regarding cruciferous vegetables.[11][12]

Quantitative Data

The concentration of neoglucobrassicin can vary significantly among different Brassica species, cultivars, and even different plant tissues. Environmental conditions and plant age also influence its abundance.[13][14]

Table 1: Concentration of Neoglucobrassicin in Various Brassica Species and Tissues.

| Brassica Species | Plant Tissue | Neoglucobrassicin Concentration (µmol/g DW) | Reference |

| Brassica rapa ssp. pekinensis (Chinese Cabbage) | Leaves | Present as a predominant glucosinolate | [15] |

| Brassica oleracea (Red Cabbage) | Leaves | 9.2843 (total indole glucosinolates) | [16] |

| Brassica napus (Leaf Rape) | Leaves | Part of total glucosinolates ranging from 1.06 - 49.18 | [17] |

| Brassica juncea (Leaf Mustard) | Leaves | Not detected in some genotypes | [14] |

| Brassica oleracea var. italica (Broccoli) | Florets | Accumulation increased by ~286% after MeJA treatment | [18] |

| Arabidopsis thaliana | Roots | Higher content compared to leaves | [19] |

Experimental Protocols

Extraction and Quantification of Neoglucobrassicin using HPLC

This protocol is based on established methods for glucosinolate analysis.[20][21][22][23]

a. Sample Preparation:

-

Freeze-dry plant material to stop enzymatic activity.

-

Grind the lyophilized tissue to a fine powder.

b. Extraction:

-

Weigh approximately 100 mg of the powdered sample into a microcentrifuge tube.

-

Add 1.5 mL of 70% methanol.

-

Heat the mixture at 70°C for 10 minutes in a water bath to inactivate myrosinase.[22]

-

Centrifuge at 15,000 x g for 15 minutes.[22]

-

Collect the supernatant. Repeat the extraction twice more and pool the supernatants.

c. Desulfation:

-

The crude extract is loaded onto an anion exchange column (e.g., DEAE-Sephadex).

-

The column is washed with water.

-

A purified sulfatase solution is added to the column and incubated to convert glucosinolates to their desulfo-analogs.

-

Desulfoglucosinolates are eluted with ultrapure water.

d. HPLC Analysis:

-

The eluate is freeze-dried and then redissolved in a known volume of ultrapure water.

-

The sample is analyzed by reverse-phase high-performance liquid chromatography (HPLC) with a C18 column.

-

Detection is typically performed using a UV detector at 229 nm.[20]

-

Quantification is achieved by comparing the peak area of desulfo-neoglucobrassicin to a calibration curve constructed with a known standard (e.g., sinigrin).[20][21]

Spectrophotometric Method for Total Glucosinolate Quantification

A simpler, though less specific, method for estimating total glucosinolate content has been developed.[24]

-

Extract glucosinolates from lyophilized plant material with boiling 80% methanol.

-

Isolate the glucosinolates using a strong anion exchange column.

-

Hydrolyze the isolated glucosinolates with 2 N NaOH to release 1-thioglucose.

-

Add ferricyanide and measure the decrease in absorbance at 420 nm.[24]

-

Quantify against a sinigrin standard curve.[24]

Conclusion

Neoglucobrassicin is a multifaceted secondary metabolite with significant roles in plant defense and potential implications for human health. Its biosynthesis and degradation pathways are well-characterized, providing a foundation for further research into its biological activities. The analytical methods outlined in this guide offer robust approaches for the quantification of neoglucobrassicin, enabling detailed studies of its distribution and function in various plant species. Continued research into neoglucobrassicin and other glucosinolates will undoubtedly uncover new applications in agriculture, medicine, and food science.

References

- 1. Glucobrassicin - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Glucosinolate Induction and Resistance to the Cabbage Moth, Mamestra brassicae, Differs among Kale Genotypes with High and Low Content of Sinigrin and Glucobrassicin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Role of glucosinolates in insect-plant relationships and multitrophic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glucosinolate metabolism, functionality and breeding for the improvement of Brassicaceae vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Bioavailability of Glucosinolates and Their Breakdown Products: Impact of Processing [frontiersin.org]

- 9. Frontiers | Possible Interactions between the Biosynthetic Pathways of Indole Glucosinolate and Auxin [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Breakdown products of neoglucobrassicin inhibit activation of Nrf2 target genes mediated by myrosinase-derived glucoraphanin hydrolysis products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Comparison of Glucosinolate Profiles in Different Tissues of Nine Brassica Crops - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Variation Characteristics of Glucosinolate Contents in Leaf Mustard (Brassica juncea) | MDPI [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Analysis of Processing Effects on Glucosinolate Profiles in Red Cabbage by LC-MS/MS in Multiple Reaction Monitoring Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | First experimental evidence suggests use of glucobrassicin as source of auxin in drought-stressed Arabidopsis thaliana [frontiersin.org]

- 20. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Analysis of Processing Effects on Glucosinolate Profiles in Red Cabbage by LC-MS/MS in Multiple Reaction Monitoring Mode [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

The Double-Edged Sword: Neoglucobrassicin's Role in Plant-Insect Interactions

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: In the intricate chemical warfare between plants and herbivorous insects, secondary metabolites play a pivotal role. Among these, glucosinolates, a class of sulfur-containing compounds found predominantly in the Brassicaceae family, are of significant interest. This technical guide delves into the biological significance of a specific indole glucosinolate, neoglucobrassicin, in mediating plant-insect interactions. We will explore its biosynthesis, mode of action, and the divergent effects it has on generalist and specialist insect herbivores, providing a comprehensive resource for researchers in plant science, entomology, and those exploring natural compounds for drug development.

Neoglucobrassicin: A Key Player in Brassica's Chemical Arsenal

Neoglucobrassicin (1-methoxy-3-indolylmethyl glucosinolate) is an important indole glucosinolate found in various economically important Brassica species, including cabbage, broccoli, and rapeseed.[1][2] Like other glucosinolates, it is part of the plant's sophisticated "myrosinase-glucosinolate" defense system.[3] When plant tissue is damaged by insect feeding, the enzyme myrosinase comes into contact with neoglucobrassicin, hydrolyzing it into a range of biologically active, and often toxic, compounds. These hydrolysis products, primarily isothiocyanates and nitriles, are the true effectors of the plant's defense.[3]

Concentration and Distribution

The concentration of neoglucobrassicin varies significantly among different Brassica species and even between different tissues and developmental stages of the same plant.[1][2] This variability has profound implications for the plant's resistance to insect herbivores.

| Plant Species | Cultivar/Genotype | Tissue | Neoglucobrassicin Concentration (µmol/g DW) | Reference |

| Brassica rapa | Chinese Cabbage 'zaoshuwuhao' | Edible Portion | Predominant Glucosinolate | [4] |

| Brassica rapa | Multiple accessions | Leaves | Generally low | [1] |

| Brassica juncea | JC 18-06, 08, 15 | Leaves | Not detected | [2] |

| Brassica juncea | Other genotypes | Leaves | 0.1258 - 0.8896 (total indole glucosinolates) | [2] |

| Brassica napus | - | Leaves, Tops, Seeds | Present | [5] |

Table 1: Concentration of Neoglucobrassicin in Various Brassica Species. DW = Dry Weight.

The Dichotomous Effect on Insect Herbivores

The "mustard oil bomb" is not equally effective against all insect herbivores. The biological activity of neoglucobrassicin and its hydrolysis products creates a fascinating dichotomy between its effects on generalist and specialist insects.

Deterrence and Toxicity to Generalist Insects

For generalist herbivores, which feed on a wide range of plant families, the hydrolysis products of neoglucobrassicin are typically toxic and act as feeding deterrents.[6] High concentrations of glucosinolates, in general, have been shown to negatively impact the growth and survival of generalist larvae, such as the cabbage moth, Mamestra brassicae.[6] While specific quantitative data for neoglucobrassicin's direct toxicity to a wide range of generalists is an area requiring further research, the general trend for indole glucosinolates points towards a defensive role.

| Insect Species | Type | Effect of Indole Glucosinolates (including Neoglucobrassicin) | Reference |

| Mamestra brassicae | Generalist | High concentrations are detrimental to larval growth and survival. | [6] |

| Spodoptera eridania | Generalist | Reduced relative growth rates on high glucosinolate lines. | [7] |

Table 2: Effects of Indole Glucosinolates on Generalist Insect Herbivores.

Attraction and Sequestration by Specialist Insects

In contrast, specialist insects that have co-evolved with glucosinolate-containing plants have developed mechanisms to overcome this chemical defense. For specialists like the small white butterfly, Pieris rapae, neoglucobrassicin and other glucosinolates can act as oviposition and feeding stimulants.[8][9] These insects possess detoxification mechanisms, such as nitrile-specifier proteins, that divert the hydrolysis of glucosinolates towards the formation of less toxic nitriles instead of isothiocyanates.[8] Some specialists can even sequester intact glucosinolates and use them for their own defense against predators.[10] However, high concentrations of certain glucosinolates, including neoglucobrassicin, have been associated with slower development in Pieris rapae larvae, suggesting a complex dose-dependent relationship.[7][8]

| Insect Species | Type | Effect of Neoglucobrassicin | Reference |

| Pieris rapae | Specialist | Positive effect on oviposition preference; high concentrations can slow larval development. | [8] |

| Plutella xylostella | Specialist | Use glucosinolates for host identification and as oviposition stimulants. | [7] |

Table 3: Effects of Neoglucobrassicin on Specialist Insect Herbivores.

Signaling Pathways Regulating Neoglucobrassicin Biosynthesis

The production of neoglucobrassicin is not static but is dynamically regulated by the plant in response to herbivore attack. This induction of defense compounds is primarily mediated by the jasmonic acid (JA) and salicylic acid (SA) signaling pathways.[6]

Herbivory by chewing insects typically activates the JA signaling pathway, leading to the upregulation of genes involved in glucosinolate biosynthesis.[6] Feeding by Mamestra brassicae larvae, for instance, has been shown to increase the levels of neoglucobrassicin.[6] The SA pathway, primarily associated with defense against biotrophic pathogens, can exhibit crosstalk with the JA pathway, sometimes acting antagonistically.[11][12]

Experimental Protocols

Extraction and Quantification of Neoglucobrassicin via HPLC

A robust and widely used method for the analysis of glucosinolates is High-Performance Liquid Chromatography (HPLC) of desulfo-glucosinolates.[3][13][14]

Methodology:

-

Sample Preparation: Freeze-dry fresh plant material and grind to a fine powder to prevent enzymatic degradation.

-

Extraction: Extract a known weight of the powdered sample with 70% methanol at 70°C to inactivate myrosinase.

-

Purification: Apply the extract to an anion-exchange column (e.g., DEAE-Sephadex A-25). Wash the column to remove impurities.

-

Desulfation: Apply a purified sulfatase from Helix pomatia to the column and incubate overnight at room temperature to convert glucosinolates to their desulfo-counterparts.

-

Elution: Elute the desulfo-glucosinolates from the column with ultrapure water.

-

HPLC Analysis: Analyze the eluate using a reverse-phase C18 column with a water/acetonitrile gradient and detect at 229 nm.

-

Quantification: Identify and quantify desulfo-neoglucobrassicin by comparing the retention time and peak area to a purified standard.

Insect Feeding Bioassay

To assess the effects of neoglucobrassicin on insect feeding behavior and performance, a choice or no-choice feeding bioassay can be conducted.[15][16]

Methodology:

-

Diet Preparation: Prepare an artificial diet for the insect species being tested. For choice assays, incorporate a known concentration of purified neoglucobrassicin into one set of diet discs and use a control diet for the other. For no-choice assays, only the neoglucobrassicin-containing diet is provided.

-

Insect Acclimation: Rear insect larvae under controlled conditions (temperature, humidity, photoperiod) and starve them for a short period before the assay to standardize hunger levels.

-

Assay Setup: Place a single larva in a petri dish or multi-well plate with a pre-weighed diet disc (or two discs in a choice test).

-

Data Collection: After a set period (e.g., 24 or 48 hours), measure the amount of diet consumed (by weight or area) and the change in larval weight. Mortality and developmental stage can also be recorded over a longer duration.

-

Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., t-test, ANOVA) to determine significant differences in feeding preference, consumption, growth rate, and survival between treatments.

Conclusion and Future Directions

Neoglucobrassicin stands out as a key player in the chemical ecology of Brassica plants, exhibiting a classic example of a co-evolutionary arms race with insect herbivores. Its role as a potent defense against generalists and a complex signaling molecule for specialists highlights the nuanced nature of plant-insect interactions. For researchers, a deeper understanding of the genetic regulation of neoglucobrassicin biosynthesis could lead to the development of crop varieties with enhanced insect resistance. For drug development professionals, the bioactive hydrolysis products of neoglucobrassicin and other glucosinolates offer a rich source of novel chemical scaffolds with potential applications in medicine and agriculture.

Future research should focus on elucidating the precise molecular mechanisms of neoglucobrassicin detoxification in specialist insects, quantifying its dose-dependent effects on a wider range of herbivores, and exploring the synergistic or antagonistic interactions of neoglucobrassicin with other plant secondary metabolites. Such studies will undoubtedly provide further insights into the intricate chemical language that governs the interactions between plants and insects.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. ORBi: Detailed Reference [orbi.uliege.be]

- 4. researchgate.net [researchgate.net]

- 5. New vegetable varieties of Brassica rapa and Brassica napus with modified glucosinolate content obtained by mass selection approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glucosinolate Induction and Resistance to the Cabbage Moth, Mamestra brassicae, Differs among Kale Genotypes with High and Low Content of Sinigrin and Glucobrassicin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Glucosinolate Profiles in Cabbage Genotypes Influence the Preferential Feeding of Diamondback Moth (Plutella xylostella) [frontiersin.org]

- 8. Plant Glucosinolate Content and Host-Plant Preference and Suitability in the Small White Butterfly (Lepidoptera: Pieridae) and Comparison with Another Specialist Lepidopteran - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potent natural egg-laying stimulant for cabbage butterfly Pieris rapae [agris.fao.org]

- 10. db-thueringen.de [db-thueringen.de]

- 11. mdpi.com [mdpi.com]

- 12. Salicylic acid and jasmonic acid crosstalk in plant immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. High-Throughput Feeding Bioassay for Lepidoptera Larvae - PMC [pmc.ncbi.nlm.nih.gov]

Neoglucobrassicin: A Precursor to Bioactive Compounds for Research and Drug Development

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neoglucobrassicin, a prominent indole glucosinolate found in cruciferous vegetables of the Brassica genus, has garnered significant attention within the scientific community.[1][2] This is primarily due to its role as a precursor to a variety of bioactive compounds with potential applications in cancer prevention and therapeutics.[3][4] Upon enzymatic hydrolysis, neoglucobrassicin gives rise to several indolic compounds, most notably indole-3-carbinol (I3C) and its acid condensation product, 3,3'-diindolylmethane (DIM).[5][6] These molecules have been shown to modulate critical cellular signaling pathways, including the aryl hydrocarbon receptor (AhR) and Nrf2 pathways, thereby influencing processes such as cell proliferation, apoptosis, and xenobiotic metabolism.[3][7][8] This technical guide provides a comprehensive overview of neoglucobrassicin, its conversion to bioactive molecules, their mechanisms of action, and detailed experimental protocols for their study.

Chemical Properties of Neoglucobrassicin

Neoglucobrassicin is a sulfur-containing glucoside with the chemical formula C₁₇H₂₂N₂O₁₀S₂. Its structure consists of a β-D-glucopyranose moiety linked via a sulfur atom to a 1-methoxyindole-3-acetohydroximate group.

| Property | Value |

| Chemical Formula | C₁₇H₂₂N₂O₁₀S₂ |

| Molar Mass | 478.5 g/mol |

| IUPAC Name | [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(1-methoxyindol-3-yl)-N-sulfooxyethanimidothioate |

| Class | Indole Glucosinolate |

Conversion of Neoglucobrassicin to Bioactive Compounds

The conversion of neoglucobrassicin into its bioactive derivatives is a multi-step process initiated by the enzyme myrosinase (a thioglucoside glucohydrolase).[3][5]

-

Enzymatic Hydrolysis: When plant tissues are damaged, myrosinase comes into contact with neoglucobrassicin, catalyzing the cleavage of the glucose molecule. This results in the formation of an unstable aglycone, 1-methoxy-3-indolylmethyl isothiocyanate.[3][5]

-

Formation of Indole-3-Carbinol (I3C): The unstable isothiocyanate spontaneously rearranges to form indole-3-carbinol (I3C).[9]

-

Acid-Catalyzed Condensation to 3,3'-Diindolylmethane (DIM): In the acidic environment of the stomach, I3C undergoes a condensation reaction to form a variety of products, with 3,3'-diindolylmethane (DIM) being the most stable and abundant.[5][6][10] Other condensation products include indolo[3,2-b]carbazole (ICZ), a linear trimer (LTr1), and a cyclic trimer (CTr).[10]

Figure 1: Conversion of Neoglucobrassicin to I3C and DIM.

Bioactivity of Neoglucobrassicin-Derived Compounds

The primary bioactive products of neoglucobrassicin hydrolysis, I3C and DIM, exert their effects through the modulation of key cellular signaling pathways.

Aryl Hydrocarbon Receptor (AhR) Pathway

Both I3C and DIM are known ligands of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[1][11]

Mechanism of Action:

-

Ligand Binding: In the cytoplasm, I3C or DIM binds to the AhR, which is in a complex with chaperone proteins like Hsp90.

-

Nuclear Translocation: Ligand binding induces a conformational change, leading to the translocation of the AhR complex into the nucleus.

-

Dimerization and DNA Binding: In the nucleus, the AhR dissociates from its chaperones and dimerizes with the AhR nuclear translocator (ARNT).

-

Gene Transcription: The AhR/ARNT heterodimer binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, initiating their transcription.[7]

A key target gene of the AhR pathway is CYP1A1, which encodes for the cytochrome P450 1A1 enzyme involved in the metabolism of xenobiotics.[12]

Figure 2: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Nrf2 Pathway and Crosstalk with AhR

The breakdown products of neoglucobrassicin can also influence the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses.[3][7] There is significant crosstalk between the AhR and Nrf2 pathways.[8]

Mechanism of Crosstalk:

-

Direct Regulation: The promoter of the Nrf2 gene contains XREs, suggesting that AhR activation can directly induce Nrf2 expression.[8]

-

Indirect Regulation: Activation of AhR and subsequent induction of CYP1A1 can lead to the production of reactive oxygen species (ROS), which can then activate the Nrf2 pathway.[8]

Activated Nrf2 translocates to the nucleus, binds to Antioxidant Response Elements (AREs), and induces the expression of antioxidant and phase II detoxification enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1).[7] However, some studies suggest that breakdown products of neoglucobrassicin may inhibit the Nrf2-mediated induction of these protective enzymes, indicating a complex interplay between these pathways.[4][13]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Glucosinolate metabolism, functionality and breeding for the improvement of Brassicaceae vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Indoles Derived From Glucobrassicin: Cancer Chemoprevention by Indole-3-Carbinol and 3,3'-Diindolylmethane [frontiersin.org]

- 6. Indoles Derived From Glucobrassicin: Cancer Chemoprevention by Indole-3-Carbinol and 3,3'-Diindolylmethane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioavailability of Glucosinolates and Their Breakdown Products: Impact of Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indole-3-carbinol and its N-alkoxy derivatives preferentially target ERα-positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current results on the biological and pharmacological activities of Indole-3-carbinol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oligomerization of indole-3-carbinol in aqueous acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Analysis of Processing Effects on Glucosinolate Profiles in Red Cabbage by LC-MS/MS in Multiple Reaction Monitoring Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Breakdown products of neoglucobrassicin inhibit activation of Nrf2 target genes mediated by myrosinase-derived glucoraphanin hydrolysis products - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genetic Architecture of Neoglucobrassicin: A Technical Guide to its Regulation and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoglucobrassicin, an indole glucosinolate prevalent in Brassica vegetables, is a secondary metabolite of significant interest due to its role in plant defense and its potential implications for human health. As a precursor to bioactive compounds, understanding the intricate genetic and molecular mechanisms that govern its production is paramount for applications ranging from crop improvement to the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the genetic regulation of neoglucobrassicin biosynthesis, detailed experimental protocols for its analysis, and visualizations of the key signaling pathways that control its accumulation.

The Biosynthetic Pathway of Neoglucobrassicin

The biosynthesis of neoglucobrassicin is a multi-step enzymatic process that originates from the amino acid tryptophan. The pathway can be broadly divided into three stages: core structure formation, and secondary modification.

-

Core Structure Formation: The initial steps are shared with other indole glucosinolates and involve the conversion of tryptophan to indole-3-acetaldoxime (IAOx). This conversion is a critical control point and is catalyzed by the cytochrome P450 enzymes CYP79B2 and CYP79B3.[1][2] Subsequently, IAOx is converted to the core glucosinolate structure through the action of several enzymes, including CYP83B1, and various glucosyltransferases and sulfotransferases.[3]

-

Secondary Modification: The final step in neoglucobrassicin synthesis involves the methoxylation of the indole ring of the precursor glucobrassicin.

The key genes and enzymes involved in the biosynthesis of neoglucobrassicin are summarized in the table below.

| Step | Enzyme | Gene(s) | Function |

| Tryptophan to Indole-3-acetaldoxime (IAOx) | Cytochrome P450 | CYP79B2, CYP79B3 | Catalyzes the initial conversion of tryptophan, a key regulatory step.[1][2] |

| IAOx to 1-aci-nitro-2-indolyl-ethane | Cytochrome P450 | CYP83B1 | Converts IAOx to a more reactive intermediate.[4] |

| Formation of the core glucosinolate structure | C-S lyase, Glucosyltransferase, Sulfotransferase | SUR1, UGT74B1, SOTs | A series of enzymatic reactions to form the basic glucosinolate structure.[1][3] |

Genetic Regulation of Neoglucobrassicin Production

The expression of the biosynthetic genes is tightly controlled by a network of transcription factors, primarily from the R2R3-MYB family. For indolic glucosinolates like neoglucobrassicin, the key positive regulators are MYB34, MYB51, and MYB122.[5][6] These transcription factors bind to the promoter regions of the CYP79B2 and CYP79B3 genes, thereby activating their transcription and initiating the biosynthetic pathway.[2][7] The interplay between these MYB factors allows for fine-tuned regulation in response to various developmental and environmental cues.[2]

Signaling Pathways Influencing Neoglucobrassicin Production

The regulatory network of neoglucobrassicin biosynthesis is further modulated by various signaling pathways, most notably the jasmonate and auxin pathways.

-

Jasmonate Signaling: Jasmonic acid (JA) and its derivatives are key signaling molecules in plant defense responses. Upon herbivory or pathogen attack, JA levels rise, leading to the degradation of JAZ repressor proteins. This releases the transcription factor MYC2, which can then interact with the indolic glucosinolate-regulating MYB transcription factors to enhance the expression of biosynthetic genes and boost neoglucobrassicin production.[8][9]

-

Auxin Homeostasis: The neoglucobrassicin biosynthetic pathway is intricately linked with auxin (indole-3-acetic acid, IAA) homeostasis. The intermediate indole-3-acetaldoxime (IAOx) is a metabolic branch-point that can be channeled into either indole glucosinolate or auxin biosynthesis.[1][10] This connection suggests a complex regulatory interplay where the plant must balance the allocation of precursors between growth and defense.

Quantitative Data on Neoglucobrassicin Production

The concentration of neoglucobrassicin can vary significantly depending on the plant species, cultivar, tissue type, and developmental stage. The following tables summarize quantitative data from various studies.

Table 1: Neoglucobrassicin Content in Different Brassica oleracea Cultivars (µmol/100g Fresh Weight) [11][12]

| Cultivar | Neoglucobrassicin Content (µmol/100g FW) |

| Broccoli 'Alborada' | 7.5 |

| Red Cabbage 'Rodeo' | 15.2 |

| Savoy Cabbage 'Wirosa' | 1.8 |

| Brussels Sprouts 'Maximus' | 4.3 |

| Cauliflower 'White Rock' | 0.9 |

Table 2: Neoglucobrassicin Content in Different Tissues of Arabidopsis thaliana (nmol/mg Fresh Weight) [13]

| Tissue | Neoglucobrassicin Content (nmol/mg FW) |

| Rosette Leaves | ~0.25 |

| Roots | ~0.50 |

Table 3: Neoglucobrassicin Content in Broccoli at Different Developmental Stages (mg/g Dry Weight) [14]

| Developmental Stage | Neoglucobrassicin Content (mg/g DW) |

| Seeds | Not Detected |

| 3-day sprouts | ~1.5 |

| 11-day seedlings | ~2.0 |

| 17-day seedlings | ~1.0 |

Experimental Protocols

Quantification of Neoglucobrassicin by High-Performance Liquid Chromatography (HPLC)

This protocol describes the extraction and quantification of desulfoglucosinolates, including neoglucobrassicin, from plant tissue.

a. Extraction

-

Freeze-dry plant material and grind to a fine powder.

-

Weigh 50-100 mg of powdered tissue into a 2 mL microcentrifuge tube.

-

Add 1 mL of 70% methanol and vortex thoroughly.

-

Incubate at 70°C for 20 minutes in a water bath.

-

Centrifuge at 3,000 rpm for 10 minutes and collect the supernatant.

-

Repeat the extraction with the pellet using 1 mL of 70% methanol.

-

Pool the supernatants.

b. Desulfation

-

Prepare a mini-column with DEAE-Sephadex A-25.

-

Load the pooled supernatant onto the column.

-

Wash the column with 70% methanol and then with water.

-

Add 75 µL of purified aryl sulfatase solution to the column and incubate overnight at room temperature.

-

Elute the desulfoglucosinolates with 0.5 mL of ultrapure water.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3 µm).

-

Mobile Phase:

-

A: Ultrapure water

-

B: Acetonitrile

-

-

Gradient: A linear gradient from 0% to 20% B over 25 minutes is typically used.

-

Flow Rate: 0.8 mL/min.

-

Detection: UV detector at 229 nm.

-

Quantification: Compare the peak area of the sample with that of a purified neoglucobrassicin standard.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the steps for analyzing the expression levels of neoglucobrassicin biosynthetic and regulatory genes.

a. RNA Extraction

-

Harvest plant tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder.

-

Extract total RNA using a commercial plant RNA extraction kit, following the manufacturer's instructions.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

b. cDNA Synthesis [18]

-